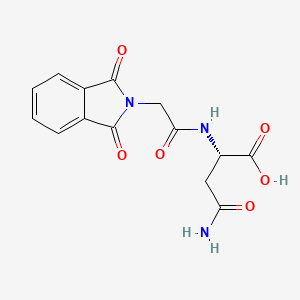
Pht-Gly-Asn-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pht-Gly-Asn-OH is a useful research compound. Its molecular formula is C14H13N3O6 and its molecular weight is 319.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Therapeutic Applications
1.1 Peptide Drug Discovery
Pht-Gly-Asn-OH can be utilized in peptide drug discovery, particularly as a lead compound for developing novel therapeutics. The incorporation of asparagine (Asn) in peptide sequences has been shown to enhance biological activity and stability. For instance, peptides with Asn residues have been investigated for their roles in modulating immune responses and targeting specific receptors, such as the epidermal growth factor receptor (EGFR) .
1.2 Neuroprotective Properties
Recent studies suggest that peptides containing Asn may exhibit neuroprotective effects. Research indicates that certain peptide sequences can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease . This property is crucial for developing therapeutic strategies aimed at preventing neurodegenerative disorders.
Material Science Applications
2.1 Protein Nanofibrils
this compound can contribute to the formation of protein nanofibrils (PNFs), which are derived from food proteins through acid hydrolysis. These fibrils have shown promise in various applications, including water purification and energy storage . The unique properties of PNFs allow them to absorb pollutants effectively and serve as sustainable materials for energy devices.
2.2 Hydrogel Formation
The ability of this compound to form hydrogels is another significant application. Hydrogels created from this peptide exhibit excellent biocompatibility and can be used in biomedical applications such as drug delivery systems and tissue engineering . The structural characteristics of these hydrogels enable controlled release mechanisms for therapeutic agents.
Case Studies
化学反応の分析
Deamidation of Asparagine Residues
Asparagine (Asn) in Pht-Gly-Asn-OH undergoes pH-dependent deamidation , forming aspartate (Asp) or isoaspartate (β-Asp) via a succinimide intermediate. This reaction is critical in peptide stability studies .
Mechanism (Figure 1):
-
Nucleophilic attack by the backbone amide nitrogen on the Asn side-chain carbonyl.
-
Formation of a tetrahedral intermediate, leading to succinimide ring closure.
Key Data :
| Condition | Rate Constant (k, h⁻¹) | Major Product | Source |
|---|---|---|---|
| pH 7.4, 37°C | 2.1 × 10⁻³ | β-Asp (75%) | |
| pH 9.0, 37°C | 1.8 × 10⁻² | Succinimide (90%) |
Reaction with Formaldehyde
Asn residues react with formaldehyde (HCHO) to form lactams under concentrated or alkaline conditions .
Pathway :
-
Hydroxymethylation of the Asn side-chain amide.
-
Cyclization to form a 5-membered lactam ring (e.g., structure 11 ) .
Kinetic Profile :
Analytical Characterization
Reaction products are validated using:
-
HPLC : Retention time shifts for deamidated isoforms (Δt = 1.2–1.8 min) .
-
Mass Spectrometry : m/z 432.2 → 433.1 ([M+H]⁺ for lactam 11 ) .
This compound’s reactivity is dominated by Asn’s susceptibility to deamidation and lactamization, while its synthesis requires precise control to avoid aspartimides. These insights inform strategies for stabilizing asparagine-containing peptides in biomedical applications.
特性
分子式 |
C14H13N3O6 |
|---|---|
分子量 |
319.27 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H13N3O6/c15-10(18)5-9(14(22)23)16-11(19)6-17-12(20)7-3-1-2-4-8(7)13(17)21/h1-4,9H,5-6H2,(H2,15,18)(H,16,19)(H,22,23)/t9-/m0/s1 |
InChIキー |
KIGKSERBFCBQJG-VIFPVBQESA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)N[C@@H](CC(=O)N)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC(CC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















